3,5-Dimethoxyisonicotinic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
3,5-dimethoxypyridine-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO4/c1-12-5-3-9-4-6(13-2)7(5)8(10)11/h3-4H,1-2H3,(H,10,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRRGGVMATLIEJD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN=CC(=C1C(=O)O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Route Optimization for 3,5 Dimethoxyisonicotinic Acid
Retrosynthetic Analysis of 3,5-Dimethoxyisonicotinic Acid
Retrosynthetic analysis is a technique used to plan a chemical synthesis by working backward from the target molecule to simpler, readily available starting materials. ias.ac.injournalspress.com For this compound, the primary disconnections involve the carbon-oxygen bonds of the methoxy (B1213986) groups and the carbon-carbon bond of the carboxylic acid group.
A logical retrosynthetic strategy identifies two main pathways:
Functional Group Interconversion (FGI) and C-O Disconnection: This approach starts by disconnecting the methyl groups of the ethers, leading to the precursor 3,5-dihydroxyisonicotinic acid (citrazinic acid). This dihydroxy intermediate can be further simplified. This pathway hinges on the effective methylation of the hydroxyl groups.
C-C and C-Halogen Disconnection: An alternative strategy involves disconnecting the carboxylic acid group, leading to 3,5-dimethoxypyridine (B18298). This intermediate can be derived from a precursor like 3,5-dihalopyridine through nucleophilic substitution with methoxide (B1231860), followed by introduction of the carboxylic acid at the 4-position.
These retrosynthetic pathways suggest that viable starting materials could include isonicotinic acid derivatives or suitably substituted pyridine (B92270) rings. ias.ac.in
Classical Synthetic Approaches
Traditional methods for synthesizing this compound often rely on multi-step sequences involving the functionalization of pre-existing pyridine rings.
Functionalization of Pyridine Precursors
A common classical route begins with a pyridine precursor that is subsequently functionalized. One such method starts with 2,6-dihydroxyisonicotinic acid (citrazinic acid), a commercially available material. science.org.geresearchgate.net The synthesis involves the halogenation of the hydroxyl groups, followed by nucleophilic substitution with methoxide, and subsequent manipulation to introduce the carboxylic acid. For instance, treatment of 2,6-dihydroxyisonicotinic acid with a halogenating agent like phosphorus oxybromide (POBr3) can yield a dihalo-ester intermediate after methanolysis. nih.gov This intermediate can then undergo further reactions to achieve the desired 3,5-dimethoxy substitution pattern, although this often involves multiple steps and careful control of reaction conditions to manage regioselectivity. science.org.ge
Another approach involves the oxidation of a 3,5-disubstituted pyridine. For example, starting with 3,5-dimethylpyridine, oxidation of one of the methyl groups can lead to the corresponding nicotinic acid. However, controlling the oxidation to be selective for one methyl group and preventing over-oxidation to the dicarboxylic acid can be challenging. google.com
Methylation Strategies of Isonicotinic Acid Derivatives
This strategy focuses on the introduction of the two methoxy groups via methylation of a suitable isonicotinic acid precursor. The most direct precursor is 3,5-dihydroxyisonicotinic acid. The hydroxyl groups on the pyridine ring can be methylated using common reagents such as dimethyl sulfate (B86663) or methyl iodide in the presence of a base.
| Precursor | Reagent | Base | Conditions | Yield |
| 3,5-dihydroxyisonicotinic acid | Dimethyl sulfate | Potassium Carbonate | Reflux in an organic solvent (e.g., acetone) | Moderate to Good |
| 3,5-dihydroxyisonicotinic acid | Methyl iodide | Sodium Hydride | Anhydrous solvent (e.g., THF, DMF) | Good |
This table presents generalized conditions based on common methylation procedures for phenols and related hydroxy-heterocycles. Specific yields for this compound may vary based on detailed experimental procedures.
Challenges in this approach include the potential for N-methylation of the pyridine ring and the need for a robust precursor synthesis, as 3,5-dihydroxyisonicotinic acid itself requires synthesis from simpler materials.
Multi-step Synthesis from Pyridine Derivatives
Longer, multi-step synthetic routes provide greater control over the introduction and placement of functional groups. libretexts.org A plausible multi-step synthesis could start from a readily available pyridine derivative, such as 3,5-dibromopyridine.
A representative multi-step sequence is outlined below:
Halogenation: Starting with pyridine, selective halogenation at the 3 and 5 positions can be achieved.
Carboxylation: Introduction of a carboxyl group at the 4-position. This can be challenging and may require lithiation followed by quenching with carbon dioxide. A more controlled method might involve starting with 4-amino-3,5-dibromopyridine, converting the amino group to an iodo group via a Sandmeyer-type reaction, and then performing a metal-catalyzed carboxylation. google.com
Methoxylation: The two bromine atoms are then substituted by methoxy groups using sodium methoxide, often with copper or palladium catalysis to facilitate the nucleophilic aromatic substitution.
| Step | Starting Material | Reagents | Product |
| 1 | 4-Aminopyridine | N-Bromosuccinimide (NBS), CCl4 | 3,5-Dibromo-4-aminopyridine google.com |
| 2 | 3,5-Dibromo-4-aminopyridine | NaNO2, H2SO4, KI | 3,5-Dibromo-4-iodopyridine google.com |
| 3 | 3,5-Dibromo-4-iodopyridine | CO, Alkanol, Pd-catalyst, Base | 3,5-Dibromoisonicotinic acid ester google.com |
| 4 | 3,5-Dibromoisonicotinic acid ester | Sodium methoxide, Cu(I) or Pd(0) catalyst | This compound ester |
| 5 | This compound ester | Hydrolysis (e.g., NaOH, H2O then H3O+) | This compound |
This table outlines a conceptual multi-step synthesis. The specific reagents and conditions for each step would need to be optimized.
Modern Synthetic Techniques
Recent advances in organic synthesis, particularly in catalysis, offer more efficient and selective methods for preparing substituted pyridines.
Catalytic Methods in Methoxy Group Introduction
Modern synthetic chemistry increasingly relies on transition-metal catalysis to form C-O bonds, including the introduction of methoxy groups onto aromatic and heteroaromatic rings. acs.org Palladium- and copper-catalyzed reactions are at the forefront of these methodologies. nih.govresearchgate.net
For the synthesis of this compound, a key step could involve the double methoxylation of a 3,5-dihalo-isonicotinic acid derivative.
Palladium-Catalyzed Methoxylation: Palladium complexes, particularly with specialized phosphine (B1218219) ligands, are effective catalysts for the coupling of aryl halides with alcohols (Buchwald-Hartwig amination-type C-O coupling). acs.org The reaction of a 3,5-dihalo-isonicotinic acid ester with sodium methoxide in the presence of a palladium catalyst and a suitable ligand can provide the dimethoxylated product.
Copper-Catalyzed Methoxylation: Copper-catalyzed methods, reminiscent of the classical Ullmann condensation, have seen a resurgence with the development of new ligand systems. mdpi.comnih.gov These reactions can often be performed under milder conditions than their palladium-catalyzed counterparts and can be more cost-effective. A copper(I) source, such as CuI, in the presence of a ligand like a phenanthroline or a diamine derivative, can effectively catalyze the methoxylation of bromopyridines with sodium methoxide. researchgate.net
| Catalyst System | Halide Precursor | Methoxylating Agent | Conditions |
| Palladium(0) with Buchwald-Hartwig ligands (e.g., XPhos, SPhos) | 3,5-Dibromoisonicotinic acid ester | Sodium methoxide | Anhydrous toluene (B28343) or dioxane, heat nih.gov |
| Copper(I) Iodide with ligand (e.g., 1,10-Phenanthroline) | 3,5-Dibromoisonicotinic acid ester | Sodium methoxide | DMF or Dioxane, heat |
This table summarizes modern catalytic approaches for the key methoxylation step. The choice of catalyst, ligand, and conditions is crucial for achieving high yields and avoiding side reactions.
These catalytic methods offer significant advantages in terms of efficiency, functional group tolerance, and often milder reaction conditions compared to classical approaches.
Green Chemistry Approaches in this compound Synthesis
The principles of green chemistry are increasingly being integrated into the synthesis of fine chemicals to minimize environmental impact and enhance sustainability. While specific green chemistry protocols for this compound are not extensively documented, general strategies applicable to the synthesis of substituted pyridines can be considered.
One key aspect of green chemistry is the use of catalytic reactions over stoichiometric ones. For instance, the synthesis of functionalized pyridines can benefit from palladium-catalyzed cross-coupling reactions, which allow for the direct arylation of the pyridine ring, potentially reducing the number of synthetic steps and the generation of waste. beilstein-journals.org The use of more environmentally benign solvents, such as water or ethanol, is another crucial consideration. Microwave-assisted organic synthesis has also emerged as a green technique due to its potential for shorter reaction times and increased product yields. mdpi.com
In the broader context of synthesizing similar aromatic compounds, the use of renewable feedstocks and biocatalysis are at the forefront of green chemistry research. While not yet applied directly to this compound, these approaches hold promise for future sustainable production methods.
Chemo- and Regioselective Synthesis Considerations
The synthesis of this compound and its derivatives requires careful control of chemo- and regioselectivity. The pyridine ring presents multiple reactive sites, and the directing effects of the methoxy and carboxylic acid groups must be managed to achieve the desired substitution pattern.
The synthesis of 3,5-dialkoxypyridine analogues often involves the construction of the substituted pyridine ring as a key step. This can be achieved through various condensation and cyclization reactions. The choice of starting materials and reaction conditions is critical to ensure the correct placement of the methoxy groups at the 3 and 5 positions and the carboxylic acid (or a precursor group) at the 4-position.
For instance, in the synthesis of related 3,5-dialkoxypyridine analogues of the drug bedaquiline (B32110), the construction of the core structure relies on precise control of lithiation and subsequent reaction with an electrophile. researchgate.net This highlights the importance of using appropriate directing groups and controlling reaction temperatures to achieve high regioselectivity. Palladium-catalyzed C-H activation and functionalization offer a modern approach to selectively introduce substituents onto the pyridine ring, potentially providing a more direct route to the desired product. beilstein-journals.org
Table 1: Key Reactions and Reagents in the Synthesis of Substituted Pyridines
| Reaction Type | Reagents and Conditions | Purpose | Reference |
| Palladium-Catalyzed Cross-Coupling | Pd catalyst, base, boronic acids | Arylation of the pyridine ring | mdpi.com |
| Lithiation | Lithium bases (e.g., LiTMP, LDA), low temperature | Directed ortho-metalation for regioselective functionalization | researchgate.net |
| Condensation/Cyclization | Varies depending on the specific ring-forming strategy | Construction of the pyridine core | researchgate.net |
This table presents generalized reaction types that are relevant to the synthesis of substituted pyridines like this compound, based on methodologies for analogous compounds.
Scale-Up Considerations and Process Chemistry Development
The transition from laboratory-scale synthesis to large-scale industrial production of this compound presents several challenges that need to be addressed through careful process chemistry development.
Key considerations for scale-up include:
Reagent Cost and Availability: The economic viability of the synthesis at scale is heavily dependent on the cost and reliable supply of starting materials and reagents.
Reaction Safety and Thermochemistry: Exothermic reactions must be carefully controlled to prevent thermal runaways. Understanding the reaction kinetics and thermodynamics is crucial for safe and efficient scale-up.
Process Robustness and Reproducibility: The synthetic route must be robust enough to consistently produce the target compound of the desired purity on a larger scale. This involves optimizing reaction parameters such as temperature, pressure, reaction time, and stoichiometry.
Work-up and Purification: Isolation and purification of the final product can become a bottleneck at larger scales. Developing efficient and scalable extraction, crystallization, and filtration processes is essential.
Waste Management: The environmental impact of the process must be considered, and strategies for minimizing and treating waste streams need to be implemented.
For complex molecules like analogues of bedaquiline, which share the 3,5-dialkoxypyridine motif, the development of a scalable synthesis is a significant undertaking. For example, the asymmetric synthesis of the antituberculosis drug candidate TBAJ-587, which contains a 3,5-dimethoxy-4-pyridyl unit, was successfully conducted on a 5-gram scale, demonstrating the feasibility of producing these complex structures in larger quantities. acs.org This often involves the development of novel catalytic systems and purification methods, such as selective recrystallization, to ensure high purity and yield. acs.org
Chemical Reactivity and Transformation of 3,5 Dimethoxyisonicotinic Acid
Reactions Involving the Carboxylic Acid Moiety
The carboxylic acid group is a primary site for reactions such as the formation of esters and amides, or its removal through decarboxylation.
Esterification: The conversion of 3,5-dimethoxyisonicotinic acid to its corresponding esters can be achieved through standard esterification methods. A common approach involves the reaction of the carboxylic acid with an alcohol in the presence of an acid catalyst, such as concentrated sulfuric acid, under reflux conditions. This is a reversible condensation reaction where water is eliminated. tandfonline.comcdnsciencepub.com The reactivity can be enhanced by first converting the carboxylic acid to a more reactive acyl chloride. This is typically done using reagents like thionyl chloride (SOCl₂) with a catalytic amount of dimethylformamide (DMF). elsevierpure.com The resulting 3,5-dimethoxyisonicotinoyl chloride can then readily react with a wide range of alcohols, including sterically hindered ones, to form the corresponding esters. jst.go.jp
Amidation: The formation of amides from this compound is a crucial transformation, often employed in the synthesis of biologically active molecules. Direct reaction with an amine is generally inefficient and requires high temperatures. wikipedia.org Therefore, the carboxylic acid is typically activated first. A variety of modern coupling reagents are effective for this purpose. These include carbodiimides like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) or dicyclohexylcarbodiimide (B1669883) (DCC), often used in conjunction with additives like 1-hydroxybenzotriazole (B26582) (HOBt) or 4-dimethylaminopyridine (B28879) (DMAP) to improve yields and prevent side reactions. rsc.org Other potent coupling agents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) are also widely used. rsc.orgnih.gov A specific application includes the preparation of Weinreb amides from this compound, which are valuable intermediates in organic synthesis. scispace.com
| Reagent Class | Specific Examples | Purpose |
| Chlorinating Agents | Thionyl chloride (SOCl₂) | Activation of carboxylic acid to acyl chloride |
| Carbodiimides | EDC, DCC | Coupling agent for direct amidation/esterification |
| Coupling Additives | HOBt, DMAP | Minimize side reactions and racemization |
| Uronium/Guanidinium | HATU, PyBOP | Highly efficient coupling agents |
The removal of the carboxyl group as carbon dioxide from pyridinecarboxylic acids is a known reaction, though its facility is highly dependent on the position of the carboxyl group. nih.gov Generally, decarboxylation of isonicotinic acid (pyridine-4-carboxylic acid) and its derivatives is difficult and requires harsh conditions. stackexchange.com The stability of the resulting carbanion intermediate is a key factor. For pyridinecarboxylic acids, the reaction is thought to proceed through a zwitterionic intermediate, where the ring nitrogen is protonated. stackexchange.com The rate of decarboxylation for picolinic acid (2-carboxylic acid) is significantly greater than that for isonicotinic acid (4-carboxylic acid). stackexchange.com
While specific studies on the decarboxylation of this compound are not prominent, the general principles suggest that the reaction would be challenging. The electron-donating methoxy (B1213986) groups might slightly destabilize the anionic intermediate required for decarboxylation, further impeding the reaction compared to unsubstituted isonicotinic acid. Thermal decarboxylation, if achievable, would likely require very high temperatures. gcwgandhinagar.com
Reactions Involving the Pyridine (B92270) Ring System
The pyridine ring is inherently electron-deficient, which makes it resistant to electrophilic attack but susceptible to nucleophilic substitution, particularly at the positions ortho and para to the nitrogen atom (C2, C4, C6). wikipedia.orggcwgandhinagar.com The two methoxy groups at the 3- and 5-positions are electron-donating and will influence the regioselectivity of these reactions.
Electrophilic aromatic substitution on the pyridine ring is generally a disfavored reaction because the ring nitrogen is basic and reacts with electrophiles or the acidic reaction media, leading to the formation of a pyridinium (B92312) ion. uomustansiriyah.edu.iq This positively charged species is highly deactivated towards further electrophilic attack. gcwgandhinagar.com
In the case of this compound, the deactivating effect of the protonated ring nitrogen and the electron-withdrawing carboxylic acid group at the 4-position make electrophilic substitution exceptionally difficult. While the two methoxy groups at the 3- and 5-positions are activating and would direct an incoming electrophile to the 2-, 4-, and 6-positions, this is generally insufficient to overcome the powerful deactivation of the ring.
To facilitate electrophilic substitution, the pyridine nitrogen can be converted to an N-oxide. The N-oxide group is electron-donating through resonance and activates the ring, particularly at the 2- and 4-positions, while also sterically hindering direct attack on the nitrogen. gcwgandhinagar.com Studies on 3,5-dimethoxypyridine-N-oxide show that nitration occurs at the 2- (or 6-) position, directed by the methoxy groups. scispace.comresearchgate.net This suggests that electrophilic substitution on the N-oxide of this compound would likely occur at the 2- or 6-position.
The pyridine ring is inherently activated towards nucleophilic aromatic substitution (SNAr) at the 2- and 4-positions, as the electronegative nitrogen can stabilize the negative charge in the Meisenheimer intermediate. echemi.commasterorganicchemistry.com However, for an SNAr reaction to occur, a good leaving group must be present at one of these positions. In this compound, there are no inherent leaving groups like halogens at the 2- or 6-positions. The carboxylic acid group at C4 is not a viable leaving group under typical SNAr conditions.
Nucleophilic substitution can occur on related systems. For instance, sequential amination of 3,5-dimethoxypyridine (B18298) has been demonstrated, where a methoxy group at the 2- or 6-position is displaced by an amine nucleophile. ntu.edu.sg This indicates that under certain conditions, a methoxy group can act as a leaving group, although it is not ideal. For this compound, such a reaction would likely require harsh conditions and may compete with reactions at the carboxylic acid site. A more viable strategy would involve the introduction of a better leaving group, such as a halogen, at the 2- or 6-position through other synthetic steps.
Transformations of Methoxy Substituents
The two methoxy groups on the pyridine ring can undergo cleavage to form the corresponding dihydroxy- or monohydroxy-isonicotinic acid derivatives. This ether cleavage is a common transformation for aryl methyl ethers and typically requires strong reagents. wikipedia.orgmasterorganicchemistry.com
Several reagents are known to effect the demethylation of methoxypyridines. These include strong Lewis acids like boron tribromide (BBr₃) and aluminum trichloride (B1173362) (AlCl₃), or strong nucleophilic reagents like L-selectride. elsevierpure.comjst.go.jp For example, the demethylation of a methoxy group on a pyridine ring using AlCl₃ has been documented in the synthesis of various pyridine derivatives. jst.go.jp Similarly, BBr₃ is a powerful reagent for cleaving aryl methyl ethers. mdpi.com The choice of reagent and reaction conditions can sometimes allow for selective mono-demethylation if the electronic or steric environment of the two methoxy groups differs, though in the symmetric 3,5-disubstituted pattern of this molecule, selective cleavage would be challenging. The reaction conditions must be carefully chosen to avoid unwanted side reactions with the carboxylic acid group.
| Reagent | Conditions | Type of Cleavage |
| Boron Tribromide (BBr₃) | Typically in an inert solvent like DCM | Lewis acid-mediated |
| Aluminum Trichloride (AlCl₃) | Inert solvent, sometimes at room temperature | Lewis acid-mediated |
| L-selectride | Reflux in THF | Nucleophilic demethylation |
| Hydrohalic Acids (e.g., HBr, HI) | Strong heating | Acid-catalyzed SN1 or SN2 |
Demethylation Reactions
The cleavage of the aryl methyl ether bond in this compound is a key transformation. Various methods are available for the demethylation of aromatic methyl ethers, although specific conditions for this particular compound are not widely reported.
One general and cost-effective method for the O-demethylation of aryl methyl ethers involves the use of ethylene (B1197577) glycol and potassium hydroxide (B78521) (KOH) at elevated temperatures, such as 120 °C or 180 °C. blucher.com.br This approach has been successfully applied to 3,5-dimethoxybenzoic acid, a close structural analog. blucher.com.br However, such methods are not always selective and can lead to the removal of both methyl groups. blucher.com.br
For more selective transformations, Lewis acids are often employed. For instance, boron tribromide (BBr₃) is a common reagent for demethylation, although it can sometimes lead to lower yields compared to other methods. mdpi.com A milder and often higher-yielding alternative for selective demethylation involves the use of lithium chloride (LiCl) and p-toluenesulfonic acid (pTSA) in a solvent like dimethylformamide (DMF). mdpi.com This method has been shown to be effective for the selective demethylation of a dimethoxypyridine derivative, where the methoxy group adjacent to the nitrogen is preferentially cleaved. mdpi.com Another approach utilizes aluminum chloride (AlCl₃) for the demethylation of similar methoxy-substituted pyridine derivatives. jst.go.jp
The choice of reagent and reaction conditions is crucial for achieving the desired level of demethylation, whether it is the removal of one or both methyl groups. The reactivity of the methoxy groups in this compound will be influenced by the electronic effects of the pyridine nitrogen and the carboxylic acid group.
Table 1: General Reagents for Demethylation of Aromatic Methoxy Compounds
| Reagent/System | Typical Conditions | Selectivity | Reference |
| Ethylene Glycol / KOH | 120-180 °C | Can be non-selective | blucher.com.br |
| Boron Tribromide (BBr₃) | Dichloromethane, low temp. | Common, but can have lower yields | mdpi.com |
| Lithium Chloride / pTSA | DMF, 120 °C | Can be selective | mdpi.com |
| Aluminum Chloride (AlCl₃) | Dichloromethane | Effective for pyridine derivatives | jst.go.jp |
| Hydrobromic Acid / Aliquat-336 | 105 °C | Phase-transfer catalysis | tandfonline.com |
| Iodocyclohexane | Refluxing DMF | Effective for guaiacol (B22219) | researchgate.net |
This table presents general methods and not specific results for this compound.
Oxidative Transformations
The oxidative transformation of this compound can target either the pyridine ring or the methoxy groups. Common oxidizing agents for similar aromatic compounds include potassium permanganate (B83412) and chromium trioxide, which can lead to the formation of quinones. evitachem.com The oxidation of the methyl groups on the pyridine ring of related compounds, such as methylpyridines, to carboxylic acids has been achieved using various catalysts, including vanadium-oxide based systems. ijcce.ac.ir For instance, the gas-phase oxidation of 4-methylpyridine (B42270) over modified vanadium oxide catalysts can yield pyridine-4-carbaldehyde and isonicotinic acid. ijcce.ac.ir
The presence of the electron-donating methoxy groups can make the pyridine ring more susceptible to oxidation. In some cases, oxidative demethylation can occur. For example, a stabilized derivative of 2-iodoxybenzoic acid (IBX) has been used for the demethylation of guaiacol and its derivatives through an oxidative mechanism that proceeds via an ortho-quinone intermediate. rsc.org
It is also conceivable that under specific conditions, the pyridine ring could undergo N-oxidation. The oxidation of 4-methoxypyridine (B45360) to 4-methoxypyridine N-oxide is typically achieved using peroxides like hydrogen peroxide in acetic acid. researchgate.net
Photochemical and Thermal Transformations
Mechanistic Investigations of Photoreactions
More broadly, photochemical methods are used for the functionalization of pyridines. acs.orgunibo.it These reactions often proceed via the formation of pyridinyl radicals upon single-electron transfer (SET) from a photocatalyst. acs.orgunibo.it For example, a photochemical organocatalytic method has been developed for the allylation of pyridines, where a dithiophosphoric acid acts as a Brønsted acid, a SET reductant, and a hydrogen atom abstractor. acs.orgunibo.it
Visible-light-mediated C-H alkylation of pyridine derivatives has also been reported, proceeding through the combination of N-alkoxypyridinium ions with alkanes in the presence of an iridium photocatalyst. acs.org The mechanism involves photo-induced charge transfer at an arene-pyridinium electron donor-acceptor (EDA) complex. nih.gov Given that this compound contains a pyridine core, it is plausible that it could undergo similar photocatalyst-driven transformations, although the electronic effects of the methoxy and carboxylic acid groups would influence the reaction's feasibility and regioselectivity.
Reaction Kinetics and Thermodynamic Studies
Detailed reaction kinetics and thermodynamic studies specifically for the transformations of this compound are not documented in the surveyed literature. To understand the energetic and rate-determining steps of its reactions, such as demethylation or oxidation, dedicated experimental studies would be required.
For context, kinetic studies on the demethylation of other aromatic ethers have been performed. For example, the demethylation of guaiacol using a mineral acid in pressurized water has been investigated, with reaction conditions optimized for temperature and catalyst loading to achieve high yields. uantwerpen.be Thermodynamic parameters such as activation energy (Ea), enthalpy of activation (ΔH‡), entropy of activation (ΔS‡), and Gibbs free energy of activation (ΔG‡) are crucial for understanding the reaction mechanism and feasibility. For instance, in the thermal decomposition of nitrobenzoic acid isomers, the activation energies were determined to be in the range of 131-203 kJ/mol. researchgate.net
Similarly, thermodynamic data for the thermal decomposition of other organic acids, like long-chain fatty acids, have been reported, showing decomposition temperatures and mass loss percentages under thermogravimetric analysis. appliedmineralogy.com The thermal decomposition of this compound may generate irritating and highly toxic gases. aksci.com
Without specific experimental data for this compound, any discussion on its reaction kinetics and thermodynamics remains speculative and would need to be based on analogies with structurally similar compounds.
Derivatization Strategies for Advanced Chemical Entities
Synthesis of Isonicotinic Acid Esters and Amides
The carboxyl group of 3,5-dimethoxyisonicotinic acid serves as a versatile anchor for derivatization, primarily through the formation of esters and amides. These reactions are fundamental in medicinal chemistry for modifying a compound's physicochemical properties, such as solubility, stability, and cell permeability, which in turn can influence its biological activity.
The synthesis of isonicotinic acid esters can be achieved through several established methods. A common approach involves the reaction of the carboxylic acid with an alcohol in the presence of a dehydrating agent or a catalyst. For instance, the dicyclohexylcarbodiimide (B1669883) (DCC)/4-dimethylaminopyridine (B28879) (DMAP) method is widely used for esterification, particularly when dealing with sensitive substrates. orgsyn.org This method involves the activation of the carboxylic acid by DCC to form a highly reactive O-acylisourea intermediate, which is then readily attacked by the alcohol. orgsyn.org While effective, this method can sometimes lead to the formation of N-acylurea byproducts, especially with sterically hindered alcohols. orgsyn.org Another method is the conversion of the carboxylic acid to its more reactive acyl chloride, typically using thionyl chloride (SOCl₂) with a catalytic amount of dimethylformamide (DMF), followed by reaction with the desired alcohol. nih.govgoogle.co.ug This approach is often high-yielding and suitable for a range of alcohols.
Isonicotinic acid amides are synthesized by coupling the carboxylic acid with a primary or secondary amine. Similar to esterification, this transformation can be facilitated by various coupling reagents. Carbodiimides like DCC or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) are frequently employed, often in combination with additives like 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) to suppress side reactions and minimize racemization in the case of chiral amines. fishersci.de The general procedure involves activating the carboxylic acid with the coupling reagent and then adding the amine. fishersci.deinternationaljournalcorner.com Alternative activating agents include HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate). fishersci.de The Schotten-Baumann reaction, which utilizes an acyl chloride and an amine under basic conditions, is another viable route for amide synthesis. fishersci.de More recently, methods involving the direct amidation of esters using reagents like sodium amidoboranes have been developed, offering a rapid and catalyst-free alternative at room temperature. nih.gov
| Derivative Type | General Synthesis Method | Key Reagents | Notes |
| Esters | Fischer Esterification | Alcohol, Acid Catalyst | Reversible reaction, often requires removal of water. |
| Esters | DCC/DMAP Coupling | Alcohol, DCC, DMAP | Mild conditions, good for sensitive substrates. orgsyn.org |
| Esters | Acyl Chloride Route | Thionyl Chloride (SOCl₂), Alcohol | High-yielding, versatile. nih.gov |
| Amides | Carbodiimide Coupling | Amine, DCC or EDC, HOBt (optional) | Widely used, can be prone to side reactions. fishersci.de |
| Amides | HATU/PyBOP Coupling | Amine, HATU or PyBOP | Efficient coupling agents, often used in peptide synthesis. fishersci.de |
| Amides | Schotten-Baumann Reaction | Acyl Chloride, Amine, Base | A classic method for amide formation. fishersci.de |
| Amides | Ester Amidation | Ester, Sodium Amidoborane | Catalyst-free, rapid reaction at room temperature. nih.gov |
Formation of Isonicotinic Acid Hydrazides
Isonicotinic acid hydrazides are a particularly important class of derivatives due to their prevalence in pharmacologically active compounds, most notably isoniazid (B1672263), a frontline antituberculosis drug. mdpi.com The hydrazide functional group serves as a key pharmacophore and a versatile synthetic intermediate for the construction of various heterocyclic systems.
The synthesis of this compound hydrazide typically involves the reaction of an activated form of the carboxylic acid with hydrazine (B178648) hydrate. A common and straightforward method is the conversion of the carboxylic acid into its corresponding ester, usually the methyl or ethyl ester, followed by treatment with hydrazine hydrate. mdpi.com This two-step process is often efficient and yields the desired hydrazide in good purity.
Alternatively, the carboxylic acid can be converted to its acyl chloride by reacting it with thionyl chloride. google.co.ugrasayanjournal.co.in The resulting acyl chloride is then reacted with hydrazine hydrate, often at low temperatures to control the reactivity, to produce the hydrazide. rasayanjournal.co.in This method is direct but requires careful handling of the reactive acyl chloride.
Hydrazides are not only important target molecules but also serve as crucial building blocks for more complex structures. They can be reacted with aldehydes and ketones to form hydrazones, or used in cyclization reactions to generate heterocycles like 1,3,4-oxadiazoles and pyrazoles. rasayanjournal.co.innih.gov
| Starting Material | Reagents | Product | Key Features |
| This compound | 1. Alcohol, Acid Catalyst 2. Hydrazine Hydrate | This compound hydrazide | Two-step process, generally high yielding. mdpi.com |
| This compound | 1. Thionyl Chloride (SOCl₂) 2. Hydrazine Hydrate | This compound hydrazide | Direct, but requires handling of reactive intermediates. rasayanjournal.co.in |
| This compound hydrazide | Aldehyde or Ketone | Hydrazone derivative | Formation of a C=N bond. chemrevlett.com |
| This compound hydrazide | Various cyclizing agents | Heterocyclic derivatives (e.g., 1,3,4-oxadiazoles) | Construction of five-membered rings. nih.gov |
Construction of Heterocyclic Rings Incorporating the this compound Scaffold
The pyridine (B92270) ring of this compound can be annulated with other rings to form a variety of fused heterocyclic systems. These modifications can significantly alter the three-dimensional shape, electronic properties, and biological activity of the parent molecule.
Pyridine-Fused Heterocycles
The synthesis of pyridine-fused heterocycles often involves intramolecular cyclization reactions of appropriately substituted this compound derivatives. For example, the construction of a pyrido[3,4-c]pyridazine (B3354903) system can be achieved through diazotization of a 3-aminopyridine (B143674) derivative, leading to intramolecular electrophilic substitution. mdpi.com The Bohlmann-Rahtz pyridine synthesis is another versatile method for creating substituted pyridines that can be further elaborated into fused systems. figshare.com This reaction typically involves the condensation of an enamine with a β-dicarbonyl compound. figshare.com The resulting pyridine derivatives can then undergo further cyclization reactions to yield fused heterocycles like pyrido[2,3-d]pyrimidines. figshare.com The specific nature of the fused ring and the synthetic strategy employed will depend on the desired target structure and its potential biological application. nih.gov
Multi-cyclic Systems
The development of multi-cyclic systems incorporating the this compound scaffold is a key strategy in the design of novel therapeutic agents. These complex structures can interact with biological targets with high specificity and affinity. The synthesis of such systems often requires multi-step sequences. For instance, a betulinic acid derivative was coupled with a side chain which could conceptually be derived from a modified this compound, showcasing how this scaffold can be integrated into larger, more complex molecules. nih.gov The synthesis of these multi-cyclic systems often involves the strategic use of protecting groups and a sequence of coupling and cyclization reactions to build the desired architecture. nih.gov
Conjugation and Bioconjugation Techniques
Conjugation is a chemical strategy used to form a stable covalent link between two molecules. In the context of this compound, this could involve attaching it to another small molecule, a polymer, or a surface.
Bioconjugation is a specific type of conjugation where at least one of the molecules is a biomolecule, such as a protein, peptide, or nucleic acid. wikipedia.org This technique is pivotal for creating targeted drug delivery systems, diagnostic probes, and tools for studying biological processes. wikipedia.orgnih.gov
The carboxylic acid group of this compound is the primary handle for conjugation reactions. It can be activated, for example with EDC, to form a reactive intermediate that readily couples with primary amines on a biomolecule, such as the lysine (B10760008) residues on a protein, to form a stable amide bond. thermofisher.com
Several strategies exist for bioconjugation, often targeting specific amino acid residues on proteins: wikipedia.orgnih.gov
Lysine Conjugation: The ε-amino groups of lysine residues are common targets due to their nucleophilicity and surface accessibility. thermofisher.com
Cysteine Conjugation: The thiol group of cysteine is highly nucleophilic and can be targeted with specific reagents like maleimides or haloacetamides to form stable thioether bonds. wikipedia.orgd-nb.info
Bioorthogonal Reactions: These involve the reaction of two functional groups that are mutually reactive but inert to the biological environment. An example is the copper-catalyzed or strain-promoted cycloaddition between an azide (B81097) and an alkyne (click chemistry). fluorochem.co.uk To use this method, one of the reactive partners would first need to be attached to the this compound.
The choice of conjugation strategy depends on the nature of the biomolecule, the desired site of attachment, and the required stability of the resulting conjugate.
| Conjugation Target | Reactive Group on Protein | Chemistry | Resulting Linkage |
| Lysine | Primary Amine (-NH₂) | Amide bond formation (e.g., using EDC) | Amide |
| Cysteine | Thiol (-SH) | Michael addition (e.g., with maleimide) | Thioether |
| Tyrosine | Phenol | Mannich-type reactions, diazonium coupling | C-C or C-N bond |
| Tryptophan | Indole | Photoinduced electron transfer reactions | C-C bond |
| N-terminus | α-Amine | Amide bond formation, reductive amination | Amide or Amine |
Structure-Activity Relationship (SAR) Studies via Systematic Derivatization
Structure-activity relationship (SAR) studies are a cornerstone of medicinal chemistry, aiming to understand how specific structural features of a molecule contribute to its biological activity. uc.pt By systematically modifying the structure of this compound and evaluating the biological activity of the resulting derivatives, researchers can identify key pharmacophoric elements and optimize properties like potency, selectivity, and pharmacokinetic profile. uc.ptbohrium.com
Key areas of modification for SAR studies of this compound derivatives include:
The Carboxylic Acid Group: As discussed, this group can be converted into a wide range of esters and amides. The nature of the R group in the ester (-COOR) or amide (-CONHR) can significantly impact activity. For example, in a series of cinnamic acid esters, both the substitution pattern on the phenyl ring and the nature of the alkyl group in the ester moiety were found to significantly influence antifungal activity. plos.org
The Methoxy (B1213986) Groups: The two methoxy groups at the 3- and 5-positions are crucial. Their replacement with other alkoxy groups of varying chain lengths or with different electron-donating or -withdrawing groups can probe the importance of steric and electronic effects in this region of the molecule. For instance, 3,5-dialkoxypyridine analogues of bedaquiline (B32110) have been explored for their antituberculosis activity. lookchem.comnih.gov
The Pyridine Ring: The nitrogen atom in the pyridine ring is a key feature, influencing the basicity and hydrogen bonding capacity of the molecule. wikipedia.org Modifications at other positions on the pyridine ring, if synthetically accessible, could also be explored. Replacing the pyridine ring with other heterocyclic systems is another strategy to explore the SAR. researchgate.net
Coordination Chemistry and Metallosupramolecular Assemblies
3,5-Dimethoxyisonicotinic Acid as a Ligand
Detailed research findings on the behavior of this compound as a ligand in coordination chemistry are not available in the current body of scientific literature. While its structure—possessing a pyridine (B92270) nitrogen, a carboxylate group, and methoxy (B1213986) groups—suggests potential for various coordination modes, no experimental studies have been published to confirm or characterize these interactions.
Monodentate Coordination Modes
There are no published experimental data or structural studies that describe or confirm the monodentate coordination of this compound to any metal center. Such a coordination mode would likely involve either the pyridine nitrogen atom or one of the oxygen atoms of the carboxylate group, but this has not been empirically demonstrated.
Bidentate and Polydentate Coordination via Carboxylate and Heteroatoms
No research articles or crystallographic data could be located that detail the bidentate or polydentate coordination of this compound. The potential for chelation involving the pyridine nitrogen and the carboxylate group, a common binding mode for similar isonicotinic acid derivatives, has not been documented for this specific compound.
Synthesis and Characterization of Metal Complexes
A comprehensive search of chemical and scientific databases yielded no specific methods for the synthesis and characterization of metal complexes derived from this compound.
Transition Metal Complexes
There are currently no published studies detailing the synthesis, isolation, or characterization of transition metal complexes involving this compound as a ligand.
Main Group Metal Complexes (e.g., Organotin(IV) complexes)
Specific research on the synthesis and characterization of main group metal complexes, including the specified example of organotin(IV) complexes, with this compound is absent from the scientific literature. While the coordination chemistry of organotin(IV) compounds with various carboxylic acids is a broad field of study, no work has been reported for this particular ligand.
Structural Elucidation of Coordination Compounds
Consistent with the lack of synthetic reports, there is no information available regarding the structural elucidation of any coordination compounds of this compound. Techniques such as X-ray crystallography, NMR spectroscopy, or infrared spectroscopy have not been applied to any metal complexes of this ligand, as none have been reported in the literature.
Crystallographic Studies
Currently, a comprehensive search of crystallographic databases reveals a notable absence of published X-ray diffraction data for metal complexes specifically incorporating the this compound ligand. However, based on the known coordination chemistry of the parent compound, isonicotinic acid, and its various derivatives, several coordination modes can be anticipated for this compound.
The ligand can coordinate to a metal center in a monodentate fashion through the pyridine nitrogen atom. Alternatively, it can act as a bidentate ligand, chelating a metal ion through the pyridine nitrogen and one of the carboxylate oxygen atoms. Furthermore, the carboxylate group can bridge two metal centers, leading to the formation of polynuclear complexes or coordination polymers. The specific coordination mode adopted will depend on several factors, including the nature of the metal ion, the reaction conditions, and the presence of other coordinating or counter-ions.
Table 1: Plausible Coordination Modes of this compound
| Coordination Mode | Description |
| Monodentate (N-donor) | The ligand coordinates to a single metal center through the nitrogen atom of the pyridine ring. |
| Monodentate (O-donor) | The ligand coordinates to a single metal center through one of the oxygen atoms of the carboxylate group. |
| Bidentate (N,O-chelate) | The ligand forms a chelate ring by coordinating to a single metal center through both the pyridine nitrogen and one carboxylate oxygen. |
| Bidentate (O,O'-bridging) | The two oxygen atoms of the carboxylate group bridge two different metal centers. |
| Tridentate (N,O,O'-bridging) | The pyridine nitrogen coordinates to one metal center, while the carboxylate oxygens bridge to another metal center. |
Spectroscopic Characterization (e.g., NMR, IR, UV-Vis)
While specific spectroscopic data for metal complexes of this compound are not available in the current literature, the expected spectroscopic changes upon coordination can be predicted based on the well-established principles of coordination chemistry and data from analogous systems involving substituted pyridine and carboxylic acid ligands.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Upon coordination to a metal ion, significant changes in the 1H and 13C NMR spectra of this compound are anticipated. The signals of the protons and carbons in the vicinity of the coordination sites (the pyridine ring and the carboxylate group) would be most affected.
Table 2: Predicted 1H and 13C NMR Chemical Shift Changes upon Coordination
| Nucleus | Expected Shift | Rationale |
| Pyridine Ring Protons (H-2, H-6) | Downfield shift | Coordination of the pyridine nitrogen to a metal center withdraws electron density from the ring, deshielding the adjacent protons. |
| Pyridine Ring Carbons (C-2, C-6, C-4) | Downfield shift | Similar to the protons, the carbon atoms of the pyridine ring are deshielded upon coordination. |
| Carboxylate Carbon (COO) | Downfield or upfield shift | The direction of the shift depends on the coordination mode of the carboxylate group and the nature of the metal ion. |
| Methoxy Protons (OCH3) | Minor shifts | These protons are further from the primary coordination sites and are expected to show only minor changes in their chemical shifts. |
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful tool for determining the coordination mode of carboxylate ligands. The positions of the asymmetric (νas(COO-)) and symmetric (νs(COO-)) stretching vibrations of the carboxylate group are particularly informative. The difference between these two frequencies (Δν = νas - νs) can help distinguish between monodentate, bidentate chelating, and bridging coordination modes.
Table 3: Expected IR Vibrational Frequency Shifts upon Coordination
| Vibrational Mode | Free Ligand (cm-1) | Coordinated Ligand (cm-1) | Rationale |
| ν(C=O) of COOH | ~1700 | Disappears upon deprotonation | The carboxylic acid proton is lost upon coordination to form the carboxylate. |
| νas(COO-) | ~1600-1550 | Shifts to higher or lower frequency | The position depends on the coordination mode. |
| νs(COO-) | ~1400 | Shifts to higher or lower frequency | The position depends on the coordination mode. |
| Pyridine ring vibrations | ~1600-1400 | Shift to higher frequencies | Coordination to the pyridine nitrogen restricts ring vibrations, causing a blue shift. |
| ν(M-N) | - | ~400-200 | Appearance of a new band corresponding to the metal-nitrogen stretching vibration. |
| ν(M-O) | - | ~500-300 | Appearance of a new band corresponding to the metal-oxygen stretching vibration. |
UV-Vis Spectroscopy
The electronic spectrum of this compound is expected to be dominated by π→π* and n→π* transitions associated with the aromatic pyridine ring and the carboxylate group. Upon complexation with a transition metal ion, new absorption bands may appear in the visible region due to d-d electronic transitions within the metal d-orbitals or charge-transfer transitions between the metal and the ligand (LMCT or MLCT). The positions and intensities of these bands are dependent on the metal ion and the coordination geometry.
Table 4: Expected Electronic Transitions in this compound and its Metal Complexes
| Transition Type | Wavelength Range (nm) | Description |
| π→π | 200-300 | Electronic transitions within the aromatic system of the pyridine ring. |
| n→π | 300-400 | Electronic transitions involving non-bonding electrons on the nitrogen and oxygen atoms. |
| d-d | 400-800 | Transitions between d-orbitals of the metal center, typically weak in intensity. |
| Charge Transfer (CT) | 300-600 | Electron transfer from the ligand to the metal (LMCT) or from the metal to the ligand (MLCT), often with high intensity. |
Electronic Properties and Bonding Analysis in Metal Complexes
The electronic properties of metal complexes of this compound are significantly influenced by the two methoxy groups on the pyridine ring. These groups are electron-donating through the resonance effect, which increases the electron density on the pyridine ring. This enhanced electron density makes the pyridine nitrogen a stronger σ-donor compared to the nitrogen in unsubstituted isonicotinic acid.
A stronger σ-donation from the ligand to the metal would result in a more stable metal-ligand bond. This effect can be quantitatively evaluated through computational methods such as Density Functional Theory (DFT), which can provide insights into the molecular orbital interactions and the nature of the chemical bonding. Such calculations would allow for the analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, which are crucial for understanding the electronic transitions and reactivity of the complexes.
Catalytic Applications of this compound-based Coordination Compounds
While no specific catalytic applications have been reported for coordination compounds based on this compound, the structural motifs present in the ligand suggest potential for use in various catalytic transformations. Coordination complexes of functionalized pyridine ligands are known to be active catalysts in a range of reactions.
Given the electronic properties of this compound, its metal complexes could potentially be explored as catalysts in reactions such as:
Oxidation Reactions: The coordination of the ligand to a redox-active metal center could yield catalysts for the oxidation of alcohols, alkenes, or other organic substrates. The electron-rich nature of the ligand could help stabilize high-valent metal-oxo intermediates that are often involved in these catalytic cycles.
Coupling Reactions: Palladium and copper complexes of pyridine-based ligands are widely used in cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings. The specific electronic and steric environment provided by this compound could offer unique selectivity and activity in such transformations.
Polymerization: Some transition metal complexes with pyridine-containing ligands act as catalysts for olefin polymerization. The steric bulk and electronic properties of the this compound ligand could influence the properties of the resulting polymers.
Further research is necessary to synthesize and characterize coordination compounds of this compound and to explore their potential as catalysts in these and other organic transformations.
Mechanistic and in Vitro Biological Activity Studies of 3,5 Dimethoxyisonicotinic Acid and Its Derivatives
Exploration of Molecular Targets and Pathways in Cellular Models
Enzyme Modulation
Research into the specific enzyme modulation capabilities of 3,5-Dimethoxyisonicotinic acid is not extensively detailed in the public scientific literature. However, the broader class of isonicotinic acid derivatives has been noted for inhibitory activity against several enzymes. For instance, various compounds derived from isonicotinic acid have shown the potential to inhibit enzymes such as cyclooxygenase-2 (COX-2), myeloperoxidase (MPO), and urease. While this suggests a potential area for investigation, direct evidence of this compound or its immediate derivatives acting as enzyme modulators is not available in the reviewed sources.
Protein Interaction Studies
There is a significant gap in the scientific literature regarding specific protein interaction studies for this compound. While protein-protein interactions (PPIs) are critical in many cellular processes and represent important therapeutic targets, dedicated studies to identify and characterize the binding partners or interaction profiles of this particular compound or its derivatives could not be found in the reviewed literature.
Cellular Signaling Pathway Interventions
Detailed studies outlining the intervention of this compound in specific cellular signaling pathways are not available in the reviewed scientific papers. The modulation of key cancer-related pathways such as PI3K-Akt-mTOR, MAPK/ERK, and NF-κB is a common mechanism for many bioactive molecules. However, research directly linking this compound or its derivatives to the modulation of these or other signaling cascades has not been identified.
In Vitro Cytotoxicity Studies on Cell Lines
Specific in vitro cytotoxicity data, such as IC50 values for this compound and its derivatives against various cancer cell lines, are not well-documented in the available literature. While numerous studies report the cytotoxic effects of various heterocyclic compounds, those focusing explicitly on this particular chemical scaffold are scarce.
Apoptosis Induction Mechanisms
The precise mechanisms by which this compound or its derivatives might induce apoptosis are not described in the reviewed scientific literature. Mechanistic studies would typically involve assessing the activation of caspases (e.g., caspase-3, -8, -9), changes in the expression of Bcl-2 family proteins (e.g., Bcl-2, Bax), and the release of cytochrome c from mitochondria. However, such specific investigations for the compound are not publicly available.
Cell Cycle Regulation
Information regarding the effect of this compound and its derivatives on cell cycle regulation is not present in the reviewed literature. Studies in this area would typically analyze the compound's ability to cause cell cycle arrest at specific phases (e.g., G1, S, G2/M) and investigate its impact on the levels of key regulatory proteins like cyclins and cyclin-dependent kinases (CDKs). At present, such data for this compound is unavailable.
Antioxidant Activity Investigations
The antioxidant potential of chemical compounds is a significant area of research, focusing on their ability to neutralize harmful free radicals and inhibit oxidative processes that can damage cells. The antioxidant activity of molecules structurally related to this compound, particularly phenolic acids, has been evaluated through various in vitro assays.
Radical scavenging assays are fundamental in determining the antioxidant capacity of a compound by measuring its ability to quench stable free radicals. Commonly employed methods include the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) assays. nih.govmdpi.com These assays are based on the principle that an antioxidant will donate a hydrogen atom to the radical, leading to a color change that can be measured spectrophotometrically. openagrar.de
The radical-scavenging activities of phenolic acids are influenced by the number and position of hydroxyl and methoxy (B1213986) groups on the aromatic ring. pan.olsztyn.pl For instance, the presence of two methoxy groups at positions 3 and 5, as seen in syringic acid, has been shown to increase radical-scavenging activity compared to a monohydroxy counterpart like p-hydroxybenzoic acid. pan.olsztyn.plresearchgate.net While direct data for this compound is not extensively detailed in the reviewed literature, the activity of structurally similar phenolic acids provides valuable insights. Gallic acid, with three hydroxyl groups, is often noted as one of the most active phenolic acids in these assays. pan.olsztyn.pl The comparative scavenging activities of various phenolic acids against the DPPH radical are often quantified by their EC50 values (the concentration required to scavenge 50% of the radicals). pan.olsztyn.pl
Table 1: Radical Scavenging Activity of Selected Phenolic Acids
Comparison of the concentration required to scavenge 50% of DPPH radicals (EC50) for various phenolic acids structurally related to this compound.
| Compound | Structure | EC50 (µmol) |
|---|---|---|
| Gallic acid | 3,4,5-trihydroxybenzoic acid | 0.019 |
| Gentisic acid | 2,5-dihydroxybenzoic acid | 0.038 |
| Syringic acid | 4-hydroxy-3,5-dimethoxybenzoic acid | 0.045 |
| Caffeic acid | 3,4-dihydroxycinnamic acid | 0.048 |
| Vanillic acid | 4-hydroxy-3-methoxybenzoic acid | 0.130 |
| p-Hydroxybenzoic acid | 4-hydroxybenzoic acid | >1.000 |
Data sourced from studies on phenolic acid antioxidant activity. pan.olsztyn.pl
Lipid peroxidation is a key indicator of oxidative stress, involving the degradation of lipids by free radicals, which can lead to cellular membrane damage. nih.gov The thiobarbituric acid reactive substances (TBARS) assay is a widely used method to measure the extent of lipid peroxidation by detecting malondialdehyde (MDA), a secondary product of this process. nih.govmdpi.com The assay involves the reaction of MDA with thiobarbituric acid (TBA) to form a colored product that can be quantified. nih.govplantsjournal.com
Antioxidant compounds can inhibit lipid peroxidation by scavenging the initiating radicals or by breaking the chain reaction of peroxidation. nih.gov The Lipid Peroxidation Inhibition Capacity (LPIC) assay is another method developed to assess the ability of both lipophilic and hydrophilic antioxidants to protect lipid membranes from free radical attack. nih.gov This method utilizes a fluorescent probe incorporated into a liposomal membrane to measure protection from radicals generated in the surrounding solution. nih.gov While specific studies detailing the lipid peroxidation inhibition by this compound are limited, its structural features, characteristic of phenolic antioxidants, suggest a potential protective role against lipid oxidation.
Antimicrobial and Antitubercular Effects in Cellular and Microbial Systems
The search for novel antimicrobial agents is critical in addressing the challenge of infectious diseases and rising antibiotic resistance. Isonicotinic acid derivatives and related heterocyclic compounds have been a focus of such research.
The antimicrobial efficacy of a compound is typically evaluated by determining its Minimum Inhibitory Concentration (MIC), which is the lowest concentration that prevents the visible growth of a microorganism. openmicrobiologyjournal.com Standard methods include the disc diffusion assay for initial screening and the broth microdilution technique for quantitative MIC determination. openmicrobiologyjournal.comdovepress.com
Compounds containing a pyridine (B92270) ring, such as this compound, are integral to many biologically active molecules. Chalcones, which are precursors in flavonoid biosynthesis, have demonstrated antibacterial and antifungal properties. dovepress.com The antimicrobial activity of various synthetic compounds is often tested against a panel of Gram-positive and Gram-negative bacteria, as well as fungal strains. dovepress.com For example, some synthetic benzyl (B1604629) bromide derivatives have shown potent activity against Gram-positive bacteria like Staphylococcus aureus and Enterococcus faecalis, and fungi such as Candida albicans. dovepress.com The mechanism of action for some antimicrobial agents involves the disruption of the cellular membrane's lipid bilayer, leading to increased permeability and leakage of cellular contents. dovepress.com
Table 2: General Antimicrobial Screening Panel
A representative panel of microorganisms commonly used for in vitro screening of potential antibacterial and antifungal agents.
| Category | Microorganism | Gram Stain | Relevance |
|---|---|---|---|
| Bacteria | Staphylococcus aureus | Positive | Common cause of skin and soft tissue infections. nih.gov |
| Bacteria | Enterococcus faecalis | Positive | Associated with nosocomial infections. nih.gov |
| Bacteria | Escherichia coli | Negative | Common cause of urinary tract and gastrointestinal infections. |
| Bacteria | Pseudomonas aeruginosa | Negative | Opportunistic pathogen, often drug-resistant. nih.gov |
| Fungi | Candida albicans | N/A | Common cause of opportunistic fungal infections. nih.gov |
| Fungi | Aspergillus niger | N/A | Common mold, can cause opportunistic infections. |
The emergence of multidrug-resistant (MDR) pathogens, such as methicillin-resistant Staphylococcus aureus (MRSA) and MDR Mycobacterium tuberculosis (MDR-TB), poses a severe threat to public health. nih.govnih.gov Consequently, there is a significant research effort to discover and develop new compounds effective against these resistant strains. nih.govmdpi.com
The 3,5-dialkoxypyridine scaffold, which is the core structure of this compound, is of particular interest in the development of antitubercular agents. This structure is featured in analogues of bedaquiline (B32110), a potent drug used to treat MDR-TB. lookchem.com A preclinical candidate, TBAJ-876, which is a 3,5-dialkoxypyridine analogue of bedaquiline, has demonstrated promising activity against Mycobacterium abscessus, a bacterium known for causing challenging lung diseases. lookchem.com Research into new derivatives, such as N-alkyl nitrobenzamides and 2,3-dihydroquinazolin-4(1H)-ones, has also yielded compounds with significant inhibitory action against both drug-susceptible (H37Rv) and MDR strains of M. tuberculosis. nih.govnih.gov
Table 3: Activity of Novel Compounds Against M. tuberculosis Strains
Minimum Inhibitory Concentration (MIC) values of representative compounds from novel chemical classes against susceptible and multidrug-resistant (MDR) strains of Mycobacterium tuberculosis.
| Compound Class | Representative Compound | MIC vs. H37Rv (µg/mL) | MIC vs. MDR Strain (µg/mL) |
|---|---|---|---|
| Dihydroquinazolin-4(1H)-ones | Compound 3l | 2 | Not specified |
| Dihydroquinazolin-4(1H)-ones | Compound 3m | 2 | Not specified |
| Dihydroquinazolin-4(1H)-ones | Compound 3k | 4 | 16 |
Data adapted from studies on novel antitubercular agents. nih.gov
Receptor Binding and Activation Studies (e.g., Umami Receptors)
The umami, or savory taste, is mediated by the T1R1/T1R3 G protein-coupled receptor, which is activated by L-amino acids, most notably L-glutamate. nih.govnih.gov This receptor is a heterodimer, composed of two subunits: Taste Receptor Type 1 Member 1 (T1R1) and Taste Receptor Type 1 Member 3 (T1R3). researchgate.netnih.gov The binding of L-glutamate occurs in a large extracellular "Venus flytrap" domain of the T1R1 subunit. researchgate.netresearchgate.net The umami taste can be significantly enhanced by 5'-ribonucleotides, such as inosine (B1671953) 5'-monophosphate (IMP) and guanosine (B1672433) 5'-monophosphate (GMP), which bind to a different site on the T1R1 Venus flytrap domain, allosterically modulating and stabilizing the active conformation of the receptor. nih.govresearchgate.net
The T1R3 subunit is also a component of the sweet taste receptor (T1R2/T1R3), but studies have shown functional differences in this shared subunit depending on its dimeric partner. researchgate.net For example, compounds that inhibit the sweet taste receptor by acting on the transmembrane region of T1R3 also inhibit the umami receptor, but at significantly higher concentrations. researchgate.net While no studies have been identified that directly investigate the interaction of this compound with the T1R1/T1R3 receptor, its structure as a substituted pyridine carboxylic acid makes it a candidate for exploration as a potential ligand or modulator of taste receptors. The precise structural requirements for binding and activation of the umami receptor are complex, and further research would be needed to determine if this compound or its derivatives can interact with this sensory receptor.
Computational and Theoretical Investigations
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in understanding the intrinsic properties of a molecule. For derivatives of pyridine (B92270) carboxylic acid, such as 2-chloro-6-methoxypyridine-4-carboxylic acid, DFT methods using basis sets like B3LYP/6-311++G(d,p) have been successfully employed to analyze their molecular structure, and electronic and spectroscopic behavior tandfonline.com. Similar approaches can be applied to 3,5-Dimethoxyisonicotinic acid to elucidate its fundamental chemical characteristics.
The electronic structure of a molecule governs its reactivity. Quantum chemical calculations can determine various descriptors that help in predicting how and where a molecule will react.
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is a measure of the molecule's chemical stability and reactivity nih.gov. For this compound, the HOMO is expected to be localized over the electron-rich pyridine ring and the methoxy (B1213986) groups, while the LUMO would likely be distributed over the electron-deficient regions, including the carboxylic acid group.
Molecular Electrostatic Potential (MEP): The MEP map is a visual representation of the electrostatic potential on the surface of a molecule. It helps in identifying the electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the MEP would likely show negative potential (red and yellow regions) around the oxygen atoms of the carboxylic acid and methoxy groups, as well as the nitrogen atom of the pyridine ring, indicating sites prone to electrophilic attack. Positive potential (blue regions) would be expected around the hydrogen atoms.
Fukui Indices: These are reactivity descriptors derived from conceptual DFT that identify the most reactive sites in a molecule for nucleophilic, electrophilic, and radical attacks. By analyzing the changes in electron density upon the addition or removal of an electron, Fukui functions can pinpoint specific atoms that are most susceptible to attack.
| Parameter | Value (Illustrative) | Interpretation |
|---|---|---|
| EHOMO | -6.5 eV | Energy of the Highest Occupied Molecular Orbital |
| ELUMO | -1.8 eV | Energy of the Lowest Unoccupied Molecular Orbital |
| Energy Gap (ΔE) | 4.7 eV | Indicates high kinetic stability |
| Electronegativity (χ) | 4.15 eV | Global chemical reactivity descriptor |
| Chemical Hardness (η) | 2.35 eV | Resistance to change in electron distribution |
Quantum chemical calculations can predict various spectroscopic properties, which can be compared with experimental data to confirm the molecular structure.
NMR Spectroscopy: Theoretical calculations can predict the 1H and 13C NMR chemical shifts. For a related compound, 2-chloro-6-methoxypyridine-4-carboxylic acid, DFT calculations have been used to predict these shifts, showing good agreement with experimental values tandfonline.com. Similar calculations for this compound would help in the assignment of its experimental NMR spectra.
Vibrational Spectroscopy (IR and Raman): The vibrational frequencies and intensities for both infrared (IR) and Raman spectra can be calculated. These theoretical spectra are valuable for assigning the vibrational modes observed in experimental spectra. For instance, the characteristic C=O stretching vibration of the carboxylic acid group is a prominent feature that can be accurately predicted tandfonline.com.
| Proton | Predicted Chemical Shift (ppm) (Illustrative) |
|---|---|
| -COOH | ~13.0 |
| Pyridine-H (at C2 and C6) | ~8.2 |
| -OCH3 | ~4.0 |
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations provide a dynamic picture of a molecule's behavior over time, offering insights into its conformational flexibility and interactions with its environment.
MD simulations are particularly useful for studying how a solute molecule like this compound interacts with solvent molecules. By simulating the molecule in a box of explicit solvent molecules (e.g., water), one can analyze the formation and dynamics of hydrogen bonds and other non-covalent interactions. This is crucial for understanding its solubility and behavior in solution.
While the pyridine ring of this compound is rigid, the methoxy and carboxylic acid groups have rotational freedom. MD simulations can explore the different possible conformations of these side chains and determine their relative stabilities. This information is important for understanding how the molecule might fit into a binding site of a biological macromolecule.
Molecular Docking Studies with Biological Macromolecules
Molecular docking is a computational technique used to predict the preferred orientation of a small molecule (ligand) when it binds to a larger molecule (receptor), typically a protein or nucleic acid. This method is widely used in drug discovery to screen for potential drug candidates and to understand their mechanism of action at a molecular level.
Isonicotinic acid derivatives have been the subject of molecular docking studies to investigate their potential as inhibitors of various enzymes. For example, isonicotinoyl hydrazide derivatives have been docked into the active site of the main protease of SARS-CoV-2 researchgate.net. Similarly, analogues of isonicotinic acid hydrazide have been studied for their binding interactions with InhA, an enzyme from Mycobacterium tuberculosis nih.govwu.ac.th. These studies reveal key interactions, such as hydrogen bonds and hydrophobic interactions, that are crucial for binding affinity.
For this compound, molecular docking could be employed to explore its potential to bind to various biological targets. The methoxy groups and the carboxylic acid moiety would be expected to participate in specific interactions with the amino acid residues in the binding pocket of a target protein.
| Parameter | Value (Illustrative) | Interpretation |
|---|---|---|
| Binding Energy (kcal/mol) | -7.5 | Indicates a favorable binding interaction |
| Key Interacting Residues | Arg120, Ser245, Phe300 | Amino acids in the binding pocket involved in interactions |
| Types of Interactions | Hydrogen bonds, hydrophobic interactions | Nature of the forces stabilizing the ligand-receptor complex |
Ligand-Protein Binding Affinity Prediction
The prediction of how strongly a ligand, such as this compound, will bind to a protein is a cornerstone of computational drug discovery. This binding affinity is a key determinant of a molecule's potential therapeutic efficacy. Various computational techniques are employed to estimate this, ranging from molecular docking simulations to more rigorous but computationally expensive methods like free energy perturbation (FEP) and thermodynamic integration (TI).
For a molecule like this compound, researchers would typically start with molecular docking . This involves computationally placing the molecule into the binding site of a target protein and using a scoring function to estimate the binding affinity. The accuracy of these predictions is highly dependent on the quality of the protein structure and the sophistication of the scoring function.
More advanced methods, such as Molecular Dynamics (MD) simulations , can provide a more dynamic and accurate picture of the binding process. nih.govresearchgate.net By simulating the movements of the ligand and protein over time, MD can account for conformational changes and the role of solvent, leading to more reliable predictions of binding free energy.
Table 1: Computational Methods for Ligand-Protein Binding Affinity Prediction
| Method | Description | Typical Output | Computational Cost |
| Molecular Docking | Predicts the preferred orientation of a ligand when bound to a receptor. | Binding score/energy, predicted binding pose. | Low |
| Molecular Dynamics (MD) Simulations | Simulates the physical movements of atoms and molecules. | Trajectories of atomic positions, binding free energy. | High |
| Free Energy Perturbation (FEP) | Calculates the difference in free energy between two states. | Relative binding free energy. | Very High |
| Thermodynamic Integration (TI) | Calculates the free energy difference by integrating over a thermodynamic path. | Absolute or relative binding free energy. | Very High |
Identification of Potential Binding Sites
Before predicting binding affinity, it is crucial to identify the potential binding sites on a target protein where this compound might interact. Computational tools play a vital role in this process.
Pocket detection algorithms are often the first step. These programs analyze the three-dimensional structure of a protein to identify cavities and clefts on the surface that are large enough to accommodate a small molecule like this compound. Examples of such tools include CASTp, and Fpocket.
Once potential pockets are identified, molecular docking can be used to assess the likelihood of the compound binding to each site. The docking scores can help rank the potential binding sites. For instance, studies on isonicotinic acid derivatives have utilized molecular docking to explore their binding modes within the active sites of specific enzymes. appliedclinicaltrialsonline.com
Molecular dynamics simulations can also be employed to study the stability of the ligand in different predicted binding sites, providing further evidence for the most probable interaction site. These simulations can reveal how the protein structure might adapt to accommodate the ligand, a phenomenon known as "induced fit."
Machine Learning Approaches for Reaction Outcome Prediction
The application of machine learning (ML) in chemistry is a rapidly growing field, with significant potential to accelerate the discovery and optimization of chemical reactions. For a compound like this compound, ML models can be trained to predict the outcomes of various synthetic transformations.
These models are typically trained on large datasets of known chemical reactions. rjptonline.orgnih.gov By learning from these examples, they can predict the major product of a reaction given the reactants, reagents, and reaction conditions. For the synthesis or modification of this compound, such models could help chemists to:
Predict the feasibility of a proposed synthetic step.
Identify the optimal reaction conditions (e.g., temperature, solvent, catalyst) to maximize the yield of the desired product.
Suggest novel synthetic routes.
While specific machine learning models tailored to the reactions of this compound are not documented, the general frameworks for reaction prediction are well-established and could be applied to this compound. These approaches often represent molecules as "fingerprints" or graphs and use algorithms like neural networks to learn the complex relationships between chemical structures and reaction outcomes.
Table 2: Machine Learning in Reaction Prediction
| Application | Description |
| Yield Prediction | Predicts the percentage yield of a chemical reaction. |
| Retrosynthesis | Suggests potential starting materials for a target molecule. |
| Catalyst Selection | Recommends the most effective catalyst for a given transformation. |
| Solvent Optimization | Predicts the optimal solvent system for a reaction. |
Advanced Theoretical Models for Reaction Mechanism Elucidation
Understanding the step-by-step mechanism of a chemical reaction is fundamental to controlling and improving it. Advanced theoretical models, particularly those based on Density Functional Theory (DFT) , are powerful tools for elucidating these intricate pathways.
For reactions involving this compound, DFT calculations can be used to:
Determine the three-dimensional structures of reactants, transition states, and products.
Calculate the activation energies associated with each step of the reaction.
Identify the rate-determining step of the reaction.
Investigate the role of catalysts in the reaction mechanism.
For example, DFT studies on related nicotinic acid derivatives have been used to investigate their spectroscopic properties and reactivity. arxiv.org Similar calculations could be applied to this compound to understand its electronic structure and how this influences its chemical behavior in various reactions. By mapping out the entire potential energy surface of a reaction, DFT provides invaluable insights that can guide experimental work and the design of more efficient synthetic processes.
Applications As Chemical Intermediates and Building Blocks in Specialized Syntheses
Pharmaceutical Intermediates
The utility of 3,5-Dimethoxyisonicotinic acid as a pharmaceutical intermediate is primarily demonstrated through its role as a precursor in the synthesis of compounds with potential biological activity.
While direct therapeutic applications of this compound are not documented, its crucial role lies in its use to construct larger, biologically active molecules. A significant application is in the synthesis of organotin(IV) carboxylates, a class of organometallic compounds known for a wide spectrum of biological activities, including anticancer, antifungal, and antibacterial properties researchgate.netrdd.edu.iqresearchgate.netsysrevpharm.orgnih.gov. The carboxylic acid group of this compound readily reacts with organotin(IV) compounds to form stable carboxylate complexes, where the biological efficacy is influenced by the nature of the organic groups attached to the tin atom and the structure of the carboxylate ligand itself researchgate.netsysrevpharm.org.
Naphthyridines are bicyclic heterocyclic compounds that form the core structure of numerous antibacterial and antineoplastic agents nih.govgoogle.com. The synthesis of the naphthyridine scaffold often involves the cyclization of substituted pyridine (B92270) derivatives nih.govmdpi.com. Pyridine carboxylic acids and their derivatives are key starting materials in these synthetic routes nih.govacs.org. While the direct use of this compound in the synthesis of a specific, named naphthyridine derivative is not prominently detailed in the reviewed literature, general synthetic strategies, such as those involving the condensation and cyclization of aminopyridines with carbonyl compounds or the modification of pyridine carboxylic acids, provide established pathways where it could serve as a valuable precursor nih.govmdpi.com.
The synthesis of organotin(IV) carboxylates is a well-established area where carboxylic acids are essential reagents sysrevpharm.org. This compound can be used as the carboxylate ligand in these syntheses. The general method involves the reaction of a di- or tri-organotin(IV) oxide or halide with the carboxylic acid in an anhydrous solvent, often under reflux conditions, to yield the corresponding organotin(IV) carboxylate sysrevpharm.org.
The reaction proceeds via condensation, eliminating water or a salt (e.g., sodium chloride) to form the Sn-O-C bond. The resulting organotin(IV) 3,5-dimethoxyisonicotinates are expected to exhibit biological activity, a characteristic feature of this class of compounds rdd.edu.iqresearchgate.netnih.gov. The specific structure of the final complex, and consequently its properties, depends on the organic substituents (R groups) on the tin atom.
| Organotin(IV) Precursor | Carboxylic Acid | General Product | Product Class |
|---|---|---|---|
| R₂SnO (e.g., Dibutyltin oxide) | This compound | R₂Sn(OOC-C₈H₈NO₄)₂ | Diorganotin(IV) dicarboxylate |
| R₃SnCl (e.g., Triphenyltin chloride) | This compound (as sodium salt) | R₃Sn(OOC-C₈H₈NO₄) | Triorganotin(IV) carboxylate |
Agrochemistry Research Applications
The application of this compound in the field of agrochemistry is not well-documented in the available scientific literature.
Extensive searches of scientific databases did not yield specific studies investigating the herbicidal or fungicidal properties of this compound or its direct derivatives. Research in this area tends to focus on other classes of chemical compounds.
Advanced Materials Science Applications
In the field of materials science, there is growing interest in the use of organic molecules as ligands to construct coordination polymers and metal-organic frameworks (MOFs) mdpi.commdpi.comresearchgate.net. These materials are built from metal ions or clusters linked together by organic molecules. Pyridine carboxylic acids are particularly useful as ligands because the nitrogen atom of the pyridine ring and the oxygen atoms of the carboxylate group can both coordinate to metal centers, leading to the formation of stable, extended networks mdpi.comnih.gov.
While specific examples of coordination polymers or MOFs constructed using this compound as the primary ligand are not found in the reviewed literature, its structural similarity to other ligands used in this field, such as 3,5-disubstituted benzoic acids and other pyridine carboxylic acids, makes it a plausible candidate for such applications nih.govnih.gov. The presence of both a pyridine nitrogen and a carboxylate group suggests its potential to form stable, multi-dimensional frameworks with various metal ions, including lanthanides, which are known to form coordination polymers with unique photophysical properties nih.govsemanticscholar.orgresearchgate.net. The methoxy (B1213986) groups could also influence the resulting structure and properties of the material.
Self-Assembled Systems (e.g., Gelation)
There is no available research that describes the application of this compound in the formation of self-assembled systems. The search yielded no studies where this compound was used to induce gelation or to form other supramolecular structures such as nanotubes, vesicles, or liquid crystals through non-covalent interactions.
Fine Chemical Production
While this compound is classified as a fine chemical, no specific instances of its use as a key intermediate or building block for the production of other specialized, high-purity chemicals were identified in the search results. Its application in multi-step syntheses leading to other complex molecules is not documented in the available literature.
Due to the absence of relevant data for this compound in these specific contexts, the requested article sections could not be generated.
Analytical Methodologies for Characterization of 3,5 Dimethoxyisonicotinic Acid and Its Derivatives
Spectroscopic Techniques
Spectroscopic methods are indispensable for the characterization of 3,5-Dimethoxyisonicotinic acid, offering insights into its atomic and molecular framework.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)
¹H NMR: The proton NMR spectrum is expected to be relatively simple due to the molecule's symmetry.
Aromatic Protons (H-3, H-5): The two protons on the pyridine (B92270) ring are chemically equivalent and are expected to appear as a single sharp singlet. Their chemical shift would be influenced by the deshielding effect of the aromatic ring and the electron-donating methoxy (B1213986) groups.
Methoxy Protons (-OCH₃): The six protons of the two equivalent methoxy groups will appear as a distinct singlet, typically in the range of 3.8-4.0 ppm.
Carboxylic Acid Proton (-COOH): The acidic proton will appear as a broad singlet at a significantly downfield chemical shift, often above 10 ppm, and its position can be highly dependent on the solvent and concentration.
¹³C NMR: The carbon NMR spectrum provides information on all unique carbon atoms in the molecule.
Carboxylic Carbon (C=O): This carbon is expected to resonate in the typical range for carboxylic acids, around 165-175 ppm.
Pyridine Ring Carbons: Due to symmetry, three distinct signals are expected for the pyridine ring carbons. The carbon bearing the carboxylic acid (C-4) and the carbons bearing the methoxy groups (C-2, C-6) will be significantly downfield. The protonated carbons (C-3, C-5) will appear at a higher field.
Methoxy Carbons (-OCH₃): A single signal is expected for the two equivalent methoxy carbons, typically appearing around 50-60 ppm.
Table 1: Predicted NMR Chemical Shifts (δ) for this compound
| Atom | ¹H NMR (ppm) | ¹³C NMR (ppm) |
|---|---|---|
| -COOH | >10 (broad s) | 165 - 175 |
| H-3, H-5 | ~7.8 - 8.2 (s, 2H) | 105 - 115 |
| -OCH₃ | ~3.9 - 4.1 (s, 6H) | 50 - 60 |
| C-2, C-6 | - | 160 - 170 |
| C-4 | - | 145 - 155 |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibration frequencies. The IR spectrum of this compound would exhibit distinct absorption bands corresponding to its carboxylic acid, methoxy, and pyridine ring moieties. The interpretation is based on data from analogous structures like other substituted benzoic and cinnamic acids rsc.orgnist.govnist.gov.
O-H Stretch: A very broad absorption band is expected in the region of 2500-3300 cm⁻¹ due to the hydrogen-bonded hydroxyl group of the carboxylic acid.
C-H Stretch: Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while aliphatic C-H stretching from the methoxy groups will appear just below 3000 cm⁻¹.
C=O Stretch: A strong, sharp absorption band characteristic of the carbonyl group in an aromatic carboxylic acid is expected around 1680-1720 cm⁻¹.
C=C and C=N Stretches: Medium to strong absorptions corresponding to the pyridine ring vibrations are expected in the 1400-1600 cm⁻¹ region.
C-O Stretch: Strong bands corresponding to the C-O stretching of the carboxylic acid and the aryl ether methoxy groups will be prominent in the 1200-1300 cm⁻¹ region.
Table 2: Predicted Characteristic IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| Carboxylic Acid | O-H Stretch | 2500 - 3300 | Broad, Strong |
| Pyridine Ring | C-H Stretch | 3000 - 3100 | Medium |
| Methoxy Groups | C-H Stretch | 2850 - 2960 | Medium |
| Carboxylic Acid | C=O Stretch | 1680 - 1720 | Strong |
| Pyridine Ring | C=C, C=N Stretches | 1400 - 1600 | Medium-Strong |
| Ether & Acid | C-O Stretch | 1200 - 1300 | Strong |
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule, which is useful for characterizing conjugated systems. Unsubstituted isonicotinic acid is known to have a strong absorption maximum (λmax) around 263 nm researchgate.net. The presence of two electron-donating methoxy groups on the pyridine ring in this compound is expected to cause a bathochromic shift (a shift to a longer wavelength) of this absorption band due to the extension of the conjugated π-system. Therefore, the λmax for this compound is predicted to be in the range of 270-290 nm.
Mass Spectrometry (MS)
Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and elemental composition of a compound, as well as structural details based on its fragmentation patterns. The molecular weight of this compound is 183.16 g/mol bldpharm.com.
In an electron ionization (EI) mass spectrum, a distinct molecular ion peak ([M]⁺˙) would be expected at m/z 183. The fragmentation pattern would likely involve characteristic losses from the parent molecule. For its derivative, Methyl 2,6-dimethoxyisonicotinate, the molecular ion peak is observed at m/z 197 nih.gov.
Common fragmentation pathways for the acid would include:
Loss of a methyl radical (•CH₃): Resulting in a fragment at m/z 168 ([M-15]⁺).
Loss of a hydroxyl radical (•OH): A common fragmentation for carboxylic acids, leading to a peak at m/z 166 ([M-17]⁺) libretexts.org.
Loss of formaldehyde (B43269) (CH₂O): From a methoxy group, yielding a fragment at m/z 153 ([M-30]⁺).
Loss of a carboxyl group (•COOH): Leading to a fragment at m/z 138 ([M-45]⁺) libretexts.org.
Table 3: Predicted Key Mass Spectrometry Fragments for this compound
| m/z Value | Proposed Fragment | Lost Neutral/Radical |
|---|---|---|
| 183 | [M]⁺˙ (Molecular Ion) | - |
| 168 | [M - CH₃]⁺ | •CH₃ |
| 166 | [M - OH]⁺ | •OH |
| 153 | [M - CH₂O]⁺ | CH₂O |
| 138 | [M - COOH]⁺ | •COOH |
Chromatographic Methods
Chromatographic techniques are essential for separating this compound from impurities or other components in a mixture and for its quantification.
High-Performance Liquid Chromatography (HPLC)
HPLC is the most common chromatographic method for the analysis of non-volatile compounds like carboxylic acids. A specific, validated HPLC method for this compound is not detailed in the provided search results, but a standard reversed-phase method would be highly effective for its analysis and purity determination researchgate.netscispace.com.
A typical HPLC method would involve:
Column: A reversed-phase column, such as a C18 or C8, is generally used for the separation of polar aromatic compounds.
Mobile Phase: A gradient elution is often employed, starting with a high proportion of an aqueous solvent and increasing the proportion of an organic solvent. The aqueous phase is typically water acidified with a small amount of an acid like formic acid, acetic acid, or phosphoric acid to ensure the carboxylic acid is in its protonated form, leading to better peak shape and retention. The organic phase is usually acetonitrile (B52724) or methanol.
Detection: A Diode Array Detector (DAD) or UV detector would be suitable, with the detection wavelength set at the compound's λmax (predicted to be ~270-290 nm). For more definitive identification and structural confirmation, HPLC can be coupled with a mass spectrometer (LC-MS) researchgate.netscispace.com.
This methodology allows for the effective separation of this compound from starting materials, by-products, and degradation products, enabling accurate quantification and purity assessment.
Gas Chromatography (GC)
Gas Chromatography (GC) is a powerful analytical technique used for separating and analyzing volatile and semi-volatile compounds. For carboxylic acids like this compound, which may have high melting points and low volatility, direct analysis by GC can be challenging. asianpubs.org Therefore, a derivatization step is often necessary to convert the non-volatile acid into a more volatile ester or silyl (B83357) ether derivative. asianpubs.orgnist.gov This process enhances thermal stability and improves chromatographic peak shape.
The most common derivatization agents for carboxylic acids include diazomethane (B1218177) or alcohols (like methanol) to form methyl esters, or silylating agents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to form trimethylsilyl (B98337) (TMS) esters. nist.govnist.gov Following derivatization, the sample is injected into the GC system.
The separation occurs within a capillary column, typically with a non-polar or medium-polarity stationary phase, such as one based on (5%-phenyl)-methylpolysiloxane. mdpi.comsemanticscholar.org The temperature of the column is gradually increased (a temperature program) to facilitate the elution of compounds. A flame ionization detector (FID) is commonly used for quantification due to its high sensitivity towards organic compounds. For structural confirmation and identification, a mass spectrometer (MS) is coupled with the GC (GC-MS), providing detailed mass spectra of the eluted components. mdpi.comsemanticscholar.org The retention time of the derivative peak is used for identification against a standard, while the peak area is proportional to the concentration.
Table 1: Illustrative Gas Chromatography (GC) Parameters for the Analysis of Derivatized this compound
| Parameter | Condition |
|---|---|
| Instrument | Gas Chromatograph with FID/MS Detector |
| Column | HP-5ms (5%-phenyl)-methylpolysiloxane (30 m x 0.25 mm ID, 0.25 µm film thickness) |
| Carrier Gas | Helium, constant flow rate of 1.0 mL/min |
| Injector Temperature | 250°C |
| Oven Temperature Program | Initial 100°C, ramp at 10°C/min to 280°C, hold for 5 min |
| Detector Temperature | 280°C (FID), MS Transfer Line at 280°C |
| Injection Volume | 1 µL, Split ratio 20:1 |
| Derivatization Agent | BSTFA with 1% TMCS |
Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)
Thermal analysis techniques are crucial for characterizing the physicochemical properties of solid materials like this compound. Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) provide information on thermal stability, decomposition, melting behavior, and purity. nih.govnih.gov
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. The resulting TGA curve plots mass loss against temperature. For this compound, a TGA scan would reveal its decomposition temperature, which is the point at which the compound begins to degrade. The analysis can also detect the presence of residual solvents or water, which would be observed as mass loss at lower temperatures. researchgate.net
Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. nih.govnih.gov A DSC thermogram shows endothermic and exothermic events. For a crystalline solid like this compound, a sharp endothermic peak indicates its melting point. The area under this peak corresponds to the enthalpy of fusion. DSC is also highly sensitive for determining the purity of a substance and can be used to study polymorphism, where different crystalline forms would exhibit distinct melting points and enthalpies. nih.govresearchgate.netmdpi.com
Table 2: Representative Thermal Analysis Data for this compound
| Analysis | Parameter | Typical Result |
|---|---|---|
| TGA | Onset of Decomposition (Tonset) | > 250°C |
| Mass Loss at 150°C | < 0.5% (indicates absence of volatile impurities) | |
| DSC | Melting Point (Tm) | Sharp endotherm (e.g., 210-215°C) |
| Enthalpy of Fusion (ΔHf) | Calculated from the peak area | |
| Purity Assessment | > 99% (calculated from the shape of the melting peak) |
X-ray Diffraction (XRD) for Solid-State Characterization
X-ray Diffraction (XRD) is an indispensable technique for the solid-state characterization of crystalline materials. It provides detailed information about the atomic and molecular structure of a crystal, including bond lengths, bond angles, and conformation. For this compound, both single-crystal XRD and powder XRD (PXRD) can be employed.
Single-Crystal X-ray Diffraction is the definitive method for determining the three-dimensional molecular structure. A suitable single crystal of the compound is irradiated with an X-ray beam, and the resulting diffraction pattern is analyzed to build a model of the crystal lattice and the arrangement of atoms within it. researchgate.net This analysis confirms the molecular connectivity and reveals details about intermolecular interactions, such as hydrogen bonding, which dictate the crystal packing. researchgate.netresearchgate.net
Powder X-ray Diffraction (PXRD) is used to analyze a polycrystalline sample. The resulting diffractogram, a plot of diffracted intensity versus the diffraction angle (2θ), serves as a unique "fingerprint" for a specific crystalline phase. nih.gov PXRD is instrumental in identifying the crystalline form of this compound, assessing its phase purity, and studying polymorphism. Different polymorphs of a compound will produce distinct PXRD patterns. nih.gov
Table 3: Example Crystallographic Data for an Isonicotinic Acid Derivative
| Parameter | Value |
|---|---|
| Crystal System | Triclinic |
| Space Group | P-1 |
| a (Å) | 8.464(1) |
| b (Å) | 9.511(2) |
| c (Å) | 10.901(2) |
| α (°) | 92.940(2) |
| β (°) | 110.456(2) |
| γ (°) | 96.040(2) |
| Volume (ų) | 814.0(2) |
| Z (molecules/unit cell) | 2 |
Note: Data presented is for isonicotinic acid [1-(3,5-dibromo-2-hydroxyphenyl)methylidene]hydrazide methanol, as an illustrative example of the data obtained from single-crystal XRD analysis. researchgate.net
Future Research Directions and Emerging Areas
Exploration of Novel Bioactive Scaffolds Derived from 3,5-Dimethoxyisonicotinic Acid
The isonicotinic acid framework is a well-established pharmacophore, and the introduction of dimethoxy groups at the 3 and 5 positions offers a strategic avenue for developing novel therapeutic agents. Future research will likely focus on using this compound as a foundational building block for new bioactive molecules with tailored pharmacological profiles.
Key areas of exploration include:
Antitubercular Agents: Building on the success of isonicotinic acid hydrazide (isoniazid), researchers are exploring new derivatives to combat drug-resistant strains of Mycobacterium tuberculosis. For instance, 3,5-dialkoxypyridine analogues of the drug bedaquiline (B32110) have been developed, showing high clearance, lower cardiotoxic potential, and potent activity against M. abscessus and multidrug-resistant tuberculosis (MDR-TB). lookchem.commdpi.com The 3,5-dimethoxy substitution pattern can be exploited to fine-tune lipophilicity and electronic properties, potentially leading to compounds with improved efficacy and safety profiles.
Anti-inflammatory Compounds: Isonicotinic acid derivatives have demonstrated significant potential as anti-inflammatory agents by inhibiting reactive oxygen species (ROS). nih.gov Novel scaffolds derived from this compound could be synthesized and screened for their ability to modulate inflammatory pathways. The methoxy (B1213986) groups can influence molecular interactions with biological targets, offering a route to enhance potency and selectivity.
Anticancer Research: The dimethoxypyridine core is recognized as a valuable scaffold for designing compounds with potential anti-tumor effects. shandonghangyubiotech.com By modifying the carboxylic acid group of this compound to create amides, esters, or hydrazones, researchers can generate diverse chemical libraries for screening against various cancer cell lines.
Development of Advanced Catalytic Systems
The pyridine (B92270) nitrogen and carboxylate group of this compound make it an excellent ligand for coordinating with metal ions. This property is being explored for the development of sophisticated catalytic systems.
Future directions in this area include:
Metal-Organic Frameworks (MOFs) as Catalysts: Isonicotinic acid has been used to create copper-based MOFs that serve as effective heterogeneous catalysts in reactions like the carboxylation of terminal alkynes with CO2. mdpi.com The electron-donating methoxy groups in this compound can modulate the electronic environment of the metal centers within a MOF, potentially enhancing catalytic activity and selectivity. Research will focus on synthesizing novel MOFs with this ligand for applications in green chemistry and carbon capture.
Homogeneous Catalysis: Transition metal complexes featuring pyridine-based ligands are crucial in catalysis. nih.gov Heterobimetallic complexes have shown catalytic activity in important chemical transformations like the Negishi coupling reaction. digitellinc.com The this compound ligand can be used to create new soluble metal complexes. The electronic influence of the methoxy groups on the metal center could be harnessed to tune the catalyst's performance in various organic reactions, such as C-C bond formation and hydrogenation.
Integration with Supramolecular Chemistry for Functional Materials
Supramolecular chemistry, which focuses on non-covalent interactions, offers a pathway to construct complex, functional materials from molecular building blocks. This compound is a prime candidate for use in this field due to its multiple coordination sites and potential for hydrogen bonding.
Emerging applications include:
Design of Novel Metal-Organic Frameworks (MOFs): MOFs are crystalline materials constructed from metal ions or clusters linked by organic ligands. mdpi.commdpi.com The specific geometry and functional groups of this compound—the pyridine nitrogen, the carboxylate oxygens, and the methoxy groups—can direct the self-assembly of unique three-dimensional structures. These materials could be designed to have tailored porosity, making them suitable for gas storage, separation, and drug delivery. mdpi.comnih.gov
Self-Assembled Gels and Nanostructures: Lanthanide ions have been shown to form gels and nanoribbons when combined with functionalized isophthalic acids through a self-assembly process. nih.gov The specific structure of this compound could be used to drive the formation of similar supramolecular gels or other nanostructures with interesting optical or mechanical properties.
Anion Recognition and Sensing: Macrocycles incorporating pyridine and amide functionalities can bind strongly to anions. chemrxiv.org By integrating this compound into larger macrocyclic structures, it may be possible to create new receptors for the selective binding of specific anions, leading to applications in chemical sensing and environmental remediation.
Multi-Omics Approaches in Mechanistic Biological Studies
To fully understand the biological effects of novel compounds derived from this compound, future research will need to move beyond traditional assays and embrace systems biology approaches. Multi-omics, the integrated analysis of different biological data sets (e.g., genomics, transcriptomics, proteomics, metabolomics), can provide a holistic view of a compound's mechanism of action.
For example, when a new bioactive derivative is identified, a multi-omics workflow could involve:
Transcriptomics: Analyzing changes in gene expression in cells or tissues treated with the compound to identify affected cellular pathways. Studies on isoniazid (B1672263) derivatives have already shown that they can induce the expression of genes encoding for metabolizing enzymes like NAT1, NAT2, and CYP1A1. nih.gov
Proteomics: Quantifying changes in protein levels to understand the downstream effects of altered gene expression.
Metabolomics: Studying the impact on cellular metabolism by measuring changes in the levels of small-molecule metabolites.
This integrated approach can help to identify novel drug targets, understand mechanisms of drug resistance, and uncover potential off-target effects, thereby accelerating the translation of promising compounds from the laboratory to clinical applications.
Artificial Intelligence and Machine Learning in Compound Design and Synthesis
In the context of this compound, AI and ML can be applied to:
Predict Biological Activity: Machine learning models, such as those built using the Online Chemical Database and Modeling Environment (OCHEM), have been successfully used to predict the antitubercular activity of isonicotinic acid hydrazide derivatives. researchgate.netnih.govresearchgate.net These models can achieve balanced accuracies of 67-79% in predicting activity against M. tuberculosis. researchgate.netnih.gov Similar models could be trained on data for compounds derived from this compound to rapidly screen virtual libraries for promising drug candidates.
Optimize Molecular Properties: Quantitative Structure-Property Relationship (QSPR) models can predict various physicochemical properties. ML-powered QSPR has been used to predict the corrosion inhibition efficiency of pyridine and quinoline (B57606) compounds with a high degree of accuracy. researchgate.netresearchgate.net This approach can be used to design derivatives of this compound with optimized properties like solubility, stability, and target affinity.
Accelerate Materials Discovery: Machine learning can predict the physical properties of crystalline solids based on their constituent elements and structure. aps.org This can guide the synthesis of new MOFs or other materials derived from this compound by predicting properties such as cohesive energy or thermal conductivity, thereby focusing experimental efforts on the most promising candidates.
Table 1: Performance of Machine Learning Models in Predicting Activity of Isonicotinic Acid Derivatives
| Model Type | Application | Performance Metric | Achieved Accuracy/Error | Reference |
|---|---|---|---|---|
| Binary Classifiers (OCHEM) | Antitubercular Activity Prediction | Balanced Accuracy (BA) | 61-78% (Cross-validation) | nih.gov |
| Binary Classifiers (OCHEM) | Antitubercular Activity Prediction | Balanced Accuracy (BA) | 67-79% (Test set) | researchgate.netresearchgate.net |
| Support Vector Regression (SVR) | Corrosion Inhibition Prediction | R² | 0.936 | kneopen.com |
| Support Vector Regression (SVR) | Corrosion Inhibition Prediction | Root Mean Square Error (RMSE) | 0.093 | kneopen.com |
| Genetic Algorithm-Artificial Neural Network (GA-ANN) | Corrosion Inhibition Prediction | Root Mean Square Error (RMSE) | 8.8 | researchgate.net |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 3,5-Dimethoxyisonicotinic acid, and how can reaction conditions be systematically optimized?
- Methodology : Begin with nucleophilic substitution or ester hydrolysis, leveraging protocols for structurally analogous compounds like 3,5-difluoro-2-hydroxybenzoic acid . Use Design of Experiments (DoE) to vary parameters (temperature, solvent polarity, catalyst loading) and monitor yield via HPLC or LC-MS. Purification via column chromatography (silica gel, gradient elution) or recrystallization (e.g., ethanol/water) is recommended .
- Key Data : Compare yields under acidic vs. basic conditions (e.g., 60% yield in H₂SO₄ vs. 45% in NaOH) .
Q. How can researchers validate the purity and structural identity of this compound?
- Methodology : Combine spectroscopic techniques:
- ¹H/¹³C NMR : Confirm methoxy (-OCH₃) and carboxylic acid (-COOH) proton environments (δ ~3.8 ppm for OCH₃; δ ~13 ppm for COOH) .
- FT-IR : Detect carbonyl (C=O) stretching at ~1700 cm⁻¹ and OCH₃ bending at ~1250 cm⁻¹ .
- HPLC : Use a C18 column (acetonitrile/water mobile phase) to assess purity (>98%) .
Q. What are the recommended storage conditions to ensure compound stability?
- Methodology : Store in airtight, light-resistant containers at –20°C to prevent degradation. Monitor stability via periodic HPLC analysis over 6–12 months .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of this compound in nucleophilic or electrophilic reactions?
- Methodology : Perform DFT calculations (e.g., Gaussian 16) to map electron density surfaces and identify reactive sites. Compare frontier molecular orbitals (HOMO/LUMO) with experimental data from substituent reactions (e.g., esterification or amidation) .
- Case Study : For 3,5-difluoro analogs, computed Fukui indices correlated with observed regioselectivity in electrophilic substitutions .
Q. What strategies resolve contradictions in spectral data during structural characterization?
- Methodology :
- Replicate experiments : Ensure solvent/temperature consistency.
- Multi-technique validation : Pair NMR with X-ray crystallography (if crystals form) or mass spectrometry .
- Literature cross-check : Compare with published data for 3,5-dimethoxy derivatives (e.g., 3,5-dimethoxybenzoic acid in NIST) .
- Example : Discrepancies in carbonyl peaks may arise from keto-enol tautomerism; use variable-temperature NMR to confirm .
Q. How can researchers design experiments to probe the biological activity of this compound?
- Methodology :
- Enzyme inhibition assays : Test against salicylic acid-dependent enzymes (e.g., cyclooxygenase) using spectrophotometric methods .
- Structure-activity relationship (SAR) : Synthesize analogs (e.g., methyl esters, amides) and compare IC₅₀ values .
- Data Interpretation : Use nonlinear regression (GraphPad Prism) to calculate inhibition constants and assess statistical significance (p < 0.05) .
Methodological Considerations
- Experimental Reproducibility : Document reaction conditions (e.g., stirring speed, inert gas use) as per Beilstein Journal guidelines .
- Data Contradiction : Apply Bayesian statistical models to weigh conflicting evidence (e.g., spectral vs. crystallographic data) .
- Ethical Compliance : Adhere to safety protocols for handling corrosive intermediates (e.g., H₂SO₄) as per TCI America SDS guidelines .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
